
1-(2-Tetrahydrofurylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Tetrahydrofurylmethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a tetrahydrofurylmethyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Tetrahydrofurylmethyl)piperidine typically involves the reaction of piperidine with tetrahydrofuran derivatives under specific conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloromethyltetrahydrofuran in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Tetrahydrofurylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and secondary amines .
Scientific Research Applications
1-(2-Tetrahydrofurylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-Tetrahydrofurylmethyl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression and other diseases
Comparison with Similar Compounds
Piperidine: A basic structure with significant pharmacological properties.
Pyridine: Another nitrogen-containing heterocycle with diverse applications.
Piperine: A naturally occurring alkaloid with various therapeutic effects
Uniqueness: 1-(2-Tetrahydrofurylmethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydrofurylmethyl group enhances its solubility and reactivity compared to other piperidine derivatives .
Properties
CAS No. |
85187-52-6 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h10H,1-9H2 |
InChI Key |
IHZVGLCONDEBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



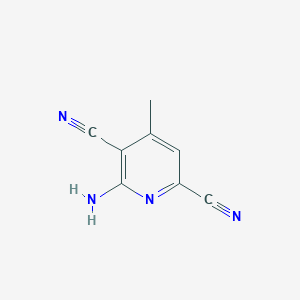
methanone](/img/structure/B13809100.png)

![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
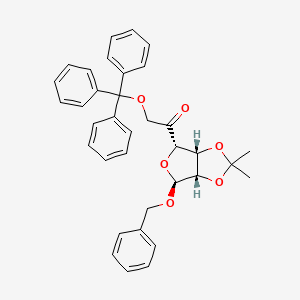
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
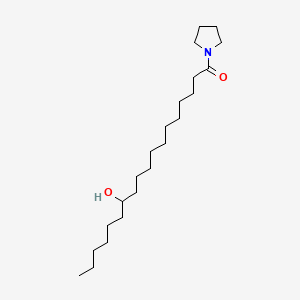
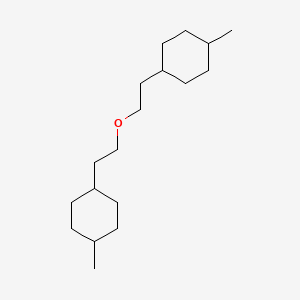

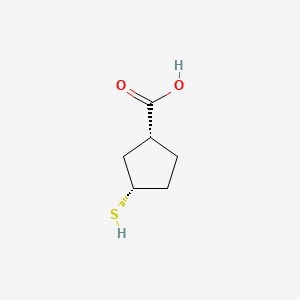
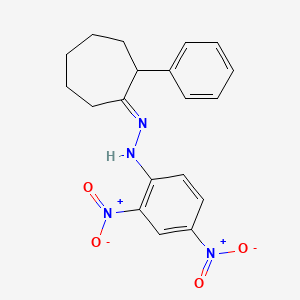
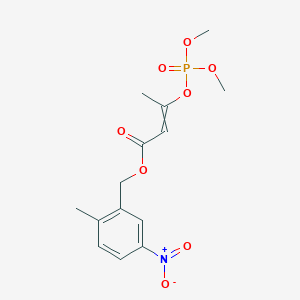
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
